molecular formula C11H16O2 B8388722 1-(Methoxymethoxy)-4-propylbenzene

1-(Methoxymethoxy)-4-propylbenzene

Cat. No. B8388722
M. Wt: 180.24 g/mol
InChI Key: HIXOZCQLIFRETK-UHFFFAOYSA-N
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Patent
US08569270B2

Procedure details

Ethyldiisopropylamine (10.3 mL) and chloromethyl methyl ether (4.5 mL) were added to a solution of 4-propylphenol (4.09 g) in methylene chloride (60 mL) under ice cooling to form a reaction solution. This reaction solution was stirred for 15 minutes under ice cooling, and then left overnight at normal temperature. Water was added to the reaction solution, and the reaction solution was extracted with ethyl acetate. The extract was washed with water and saturated brine in that order, and then dried over anhydrous sodium sulfate. The anhydrous sodium sulfate was removed by filtration, and then the solvent was removed by distillation under reduced pressure. The resultant product was purified by silica gel column chromatography (hexane:ethyl acetate=9:1) to obtain the target product (4.50 g) as a colorless oil.
Quantity
10.3 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
4.09 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(C(C)C)C(C)C)C.[CH3:10][O:11][CH2:12]Cl.[CH2:14]([C:17]1[CH:22]=[CH:21][C:20]([OH:23])=[CH:19][CH:18]=1)[CH2:15][CH3:16].O>C(Cl)Cl>[CH3:10][O:11][CH2:12][O:23][C:20]1[CH:21]=[CH:22][C:17]([CH2:14][CH2:15][CH3:16])=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
10.3 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
4.5 mL
Type
reactant
Smiles
COCCl
Name
Quantity
4.09 g
Type
reactant
Smiles
C(CC)C1=CC=C(C=C1)O
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
This reaction solution was stirred for 15 minutes under ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a reaction solution
WAIT
Type
WAIT
Details
left overnight at normal temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the reaction solution was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water and saturated brine in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The anhydrous sodium sulfate was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant product was purified by silica gel column chromatography (hexane:ethyl acetate=9:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COCOC1=CC=C(C=C1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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